![molecular formula C7H7BrN2O2S B14088066 9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B14088066.png)
9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide
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Overview
Description
9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide is a heterocyclic compound that contains a bromine atom, a pyridine ring, and a thiadiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a brominated pyridine derivative with a thiadiazine precursor in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide: Lacks the bromine atom but has a similar core structure.
9-Bromo-7-methyl-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide: Contains a methyl group in addition to the bromine atom.
Uniqueness
9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired .
Biological Activity
9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate precursors under specific conditions. While detailed synthetic pathways for this specific compound are not extensively documented in the literature, related compounds within the thiadiazine family have been synthesized using methods such as cyclization reactions and nucleophilic substitutions.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit promising anticancer activity. For instance, targeting bromodomain-containing protein 9 (BRD9) has been identified as a potential strategy for developing anticancer agents. In silico studies and biological evaluations have shown that certain derivatives can selectively bind to BRD9 and exhibit cytotoxic effects against leukemia cells .
Antimicrobial Activity
Compounds in the thiadiazine class have demonstrated significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity . The structural features of these compounds often correlate with their biological efficacy.
Antiviral Activity
Thiadiazole derivatives have also been reported to possess antiviral properties. Research has shown that modifications at specific positions on the thiadiazole ring can enhance activity against viral targets . The exploration of structure-activity relationships (SAR) in these compounds is crucial for optimizing their antiviral potential.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Anticancer Activity : A study focused on a series of bromodomain inhibitors demonstrated that specific derivatives exhibited selective binding and cytotoxicity towards cancer cell lines. The findings suggest that similar modifications in the structure of 9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine could yield effective anticancer agents .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions could significantly enhance the antimicrobial potency .
- Antiviral Studies : Research into antiviral compounds has shown that specific structural configurations can lead to improved efficacy against viral infections. Compounds exhibiting strong interactions with viral proteins are considered promising candidates for further development .
Properties
Molecular Formula |
C7H7BrN2O2S |
---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
9-bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide |
InChI |
InChI=1S/C7H7BrN2O2S/c8-6-2-1-3-10-4-5-13(11,12)9-7(6)10/h1-3H,4-5H2 |
InChI Key |
KPSFYKRQKDCCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)N=C2N1C=CC=C2Br |
Origin of Product |
United States |
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